molecular formula C8H7N3O3 B2640351 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2138005-55-5

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2640351
CAS No.: 2138005-55-5
M. Wt: 193.162
InChI Key: WHDPFLIAIIVSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C. Alternatively, malonic acid monomethyl ether can be used in the presence of pyrrolidine in acetic acid under reflux conditions . Another method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDPFLIAIIVSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138005-55-5
Record name 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.